molecular formula C21H27NO4S B13406180 (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid

(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid

Cat. No.: B13406180
M. Wt: 389.5 g/mol
InChI Key: MMSWHPHJRFFLRK-HBLZLLBOSA-N
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Description

(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a benzhydryloxy group attached to a bicyclic heptane ring, which is further modified with a methanesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic heptane ring: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

    Introduction of the benzhydryloxy group: This step involves the reaction of the bicyclic intermediate with benzhydryl chloride in the presence of a base to form the benzhydryloxy derivative.

    Addition of the methanesulfonic acid group: The final step involves the sulfonation of the benzhydryloxy derivative using methanesulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzhydryloxy derivatives.

Scientific Research Applications

(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane
  • (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;hydrochloride

Uniqueness

The presence of the methanesulfonic acid group in (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid distinguishes it from other similar compounds. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C21H27NO4S

Molecular Weight

389.5 g/mol

IUPAC Name

(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid

InChI

InChI=1S/C20H23NO.CH4O3S/c1-21-17-12-13-18(21)19(14-17)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16;1-5(2,3)4/h2-11,17-20H,12-14H2,1H3;1H3,(H,2,3,4)/t17-,18+,19?;/m1./s1

InChI Key

MMSWHPHJRFFLRK-HBLZLLBOSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1C(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Origin of Product

United States

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